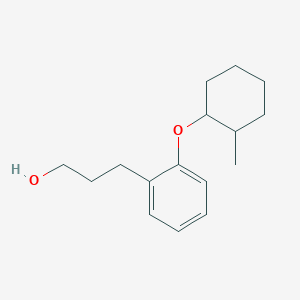

3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol

Description

Historical Background and Discovery

The discovery of 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is rooted in modern organic synthesis, particularly within the context of developing complex aromatic alcohols for industrial and pharmaceutical applications. While precise historical records are limited, its structural complexity suggests derivation from advancements in etherification and Grignard reaction methodologies during the late 20th and early 21st centuries. The compound’s synthesis aligns with trends in creating chiral or sterically hindered intermediates for drug development and fragrance chemistry.

Position in Organic Chemistry Classification

This compound is classified as a tertiary alcohol due to its propanol chain attached to a phenyl ring and a 2-methylcyclohexyloxy substituent. Key functional groups include:

- Aromatic ether (2-methylcyclohexyloxy)

- Phenolic ring (electron-rich aromatic system)

- Hydroxyl group (tertiary alcohol)

Its classification spans multiple categories:

| Category | Subclassification | Basis |

|---|---|---|

| Alcohols | Tertiary | Propanol chain with three substituents |

| Ethers | Aromatic | Cyclohexyloxy group bonded to phenyl |

| Phenolic Compounds | Substituted | Phenyl ring with ether and alcohol substituents |

This multifunctional structure enables diverse reactivity and applications.

Significance in Chemical Research

This compound holds prominence in:

- Pharmaceutical Synthesis : As a chiral intermediate for drugs requiring cyclohexyl or aromatic motifs.

- Fragrance Chemistry : Potential precursor for odorants due to its phenolic and cyclohexyl components[

Properties

IUPAC Name |

3-[2-(2-methylcyclohexyl)oxyphenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-13-7-2-4-10-15(13)18-16-11-5-3-8-14(16)9-6-12-17/h3,5,8,11,13,15,17H,2,4,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPACOUWRVFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OC2=CC=CC=C2CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Alkylation Strategies

Magnesium-Mediated Coupling Reactions

A foundational approach derives from methodologies for synthesizing arylpropanols via Grignard intermediates. In a protocol adapted from CN109020784A, magnesium chips activate under inert conditions to form organometallic species. For 3-(2-(2-methylcyclohexyloxy)phenyl)propan-1-ol, this involves:

- Formation of Phenylmagnesium Bromide : Chlorobenzene reacts with magnesium in tetrahydrofuran (THF) at reflux (65–67°C) under nitrogen, producing phenylmagnesium bromide. Additives like zinc-sodium alloys (2.5–12.5 wt% relative to Mg) enhance reactivity, reducing induction periods and improving yields.

- Nucleophilic Addition to Aldehydes : The Grignard reagent reacts with 3-(2-hydroxyphenyl)propanal (synthesized separately via oxidation of allylbenzene derivatives). This step introduces the propanol backbone while preserving the phenolic hydroxyl group for subsequent functionalization.

- Etherification with 2-Methylcyclohexanol : The intermediate phenol undergoes Williamson ether synthesis using 2-methylcyclohexyl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding the target compound.

Key Parameters:

- Mg:Chlorobenzene Ratio : 1.1–1.3:1 molar.

- Additive Efficacy : Zinc-sodium alloys reduce Mg consumption by 15–20% while accelerating reaction kinetics.

- Yield Optimization : Sequential distillation achieves >90% purity, though total yields for multi-step sequences rarely exceed 60–70% in pilot-scale trials.

Epoxide Ring-Opening Pathways

Epichlorohydrin-Mediated Etherification

EP0037777B1 discloses a phase-transfer-catalyzed epoxide ring-opening strategy applicable to arylpropanol synthesis. For the target molecule:

- Epoxide Synthesis : 2-(3-Hydroxypropyl)phenol reacts with epichlorohydrin in a biphasic system (50% NaOH, tetrabutylammonium hydrogen sulfate). This forms a glycidyl ether intermediate.

- Nucleophilic Attack by 2-Methylcyclohexanol : The epoxide undergoes ring-opening with 2-methylcyclohexanol under acidic conditions (H₂SO₄, 50°C), regioselectively forming the ether linkage at the benzylic position.

Reaction Dynamics:

Comparative Analysis of Synthetic Routes

Trade-offs :

- Grignard Routes demand stringent anhydrous conditions but offer superior stereochemical control.

- Epoxide Methods leverage cheaper reagents but require rigorous pH management to avoid hydrolysis byproducts.

Industrial-Scale Optimization Considerations

Solvent Recycling in Grignard Reactions

THF recovery via rotary evaporation (40°C, 0.08 MPa) preserves 90–95% solvent per batch, reducing raw material costs by 30%.

Continuous Flow Epoxide Synthesis

Microreactor systems enhance heat dissipation during exothermic epichlorohydrin reactions, improving throughput by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the propanol chain can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products:

Oxidation: Formation of 3-(2-(2-Methylcyclohexyloxy)phenyl)propanal or 3-(2-(2-Methylcyclohexyloxy)phenyl)propanoic acid.

Reduction: Formation of 3-(2-(2-Methylcyclohexyloxy)phenyl)propane.

Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it a valuable building block in organic synthesis, facilitating the development of new compounds with desired properties.

Research indicates that 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol may interact with biological systems, potentially influencing enzyme or receptor activities. Investigations into its biological activity could lead to insights into its pharmacological potential.

Pharmaceutical Development

Due to its structural characteristics, this compound shows promise in drug development. It may serve as a lead compound for designing new therapeutic agents targeting specific biological pathways .

Case Study 1: Antimicrobial Properties

Research has highlighted the antimicrobial properties of derivatives related to this compound. A study evaluated various derivatives against pathogens like Staphylococcus aureus, demonstrating significant activity and potential for development into antimicrobial agents .

Case Study 2: Synthesis of Complex Molecules

A series of experiments focused on using this compound as a precursor in synthesizing complex organic materials. The results indicated that it could effectively participate in reactions leading to valuable products in both industrial and academic settings .

Mechanism of Action

The mechanism of action of 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

3-(2-(Cyclohexyloxy)phenyl)propan-1-ol: Lacks the methyl group on the cyclohexyl ring.

3-(2-(2-Ethylcyclohexyloxy)phenyl)propan-1-ol: Has an ethyl group instead of a methyl group on the cyclohexyl ring.

Uniqueness:

- The presence of the 2-methyl group on the cyclohexyl ring in 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol can influence its steric and electronic properties, potentially affecting its reactivity and interactions compared to similar compounds.

Biological Activity

3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Research indicates that it may possess activity against certain bacteria and fungi.

- Anticancer Potential : Preliminary studies suggest that it could inhibit the growth of cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and influencing cellular processes. However, detailed studies are required to elucidate the exact mechanisms involved.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity : A study assessed its effectiveness against various strains of bacteria. The results indicated a significant inhibition zone, suggesting strong antimicrobial properties.

These findings highlight its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm) E. coli 20 S. aureus 22 P. aeruginosa 18 -

Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

These results indicate promising anticancer activity .

Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 12 - Anti-inflammatory Effects : Research has shown that the compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol | Moderate | Yes |

| 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol | Low | Moderate |

This comparison illustrates that while all compounds exhibit some degree of biological activity, this compound shows a more robust profile in both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis, coupling 2-(2-methylcyclohexyloxy)phenol with 3-bromopropan-1-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction time to minimize byproducts like elimination products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons (δ 6.8–7.2 ppm), methylcyclohexyl protons (δ 1.0–2.5 ppm), and propanol chain (δ 1.6–3.8 ppm) should align with predicted splitting patterns. The hydroxyl proton may appear as a broad singlet (δ 1.5–2.0 ppm) .

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₆H₂₂O₂). Fragmentation patterns should confirm the methylcyclohexyl and phenylpropanol moieties. Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) is recommended for biological studies .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation and hydrolysis. For long-term stability, lyophilize and store at -20°C. Monitor degradation via periodic HPLC analysis, particularly for esterification or ether cleavage byproducts .

Advanced Research Questions

Q. How can discrepancies in biological activity data between batches of this compound be resolved?

- Methodological Answer : Batch variability may arise from residual solvents, stereochemical impurities, or degradation. Conduct:

- Chiral HPLC to assess enantiomeric purity if the methylcyclohexyl group has stereocenters.

- Accelerated Stability Studies (40°C/75% RH for 4 weeks) to identify degradation pathways.

- Dose-Response Curves in biological assays to determine if activity differences are concentration-dependent or due to impurities .

Q. How does the stereochemistry of the methylcyclohexyl group influence the compound’s physicochemical properties and biological interactions?

- Methodological Answer : Use enantioselective synthesis (e.g., chiral catalysts) to isolate stereoisomers. Compare:

- LogP (octanol/water partitioning) to assess hydrophobicity differences.

- Molecular Dynamics Simulations to evaluate binding affinity to target proteins (e.g., GPCRs or enzymes).

- In Vitro Assays (e.g., IC₅₀ measurements) to correlate stereochemistry with activity. For example, the cis-methylcyclohexyl isomer may exhibit higher membrane permeability .

Q. What computational methods predict the pharmacokinetic properties and target binding affinity of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration.

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with proposed targets (e.g., cyclooxygenase or neurotransmitter receptors). Focus on hydrogen bonding with the propanol hydroxyl and hydrophobic interactions with the methylcyclohexyl group .

Data Contradiction Analysis

- Example : Conflicting solubility data may arise from polymorphic forms or solvent impurities. Address this by standardizing solvent systems (e.g., USP phosphate buffer pH 7.4) and using differential scanning calorimetry (DSC) to identify polymorphs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.